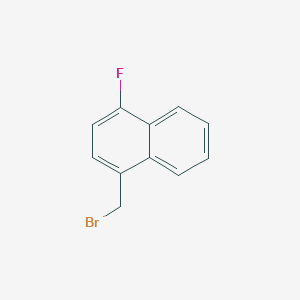

1-(Bromomethyl)-4-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTIVILDAFJORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508838 | |

| Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6905-05-1 | |

| Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 1-(bromomethyl)-4-fluoronaphthalene, a key intermediate in various research and development applications. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 1-fluoro-4-methylnaphthalene, followed by its selective benzylic bromination.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of 1-fluoro-4-methylnaphthalene from a suitable precursor, typically 4-methyl-1-naphthylamine, via a Sandmeyer-type reaction. The subsequent step is a selective radical-initiated benzylic bromination of the methyl group using N-bromosuccinimide (NBS).

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-fluoro-4-methylnaphthalene

This procedure is adapted from established methods for the synthesis of 1-fluoronaphthalene via the Balz-Schiemann reaction.

Materials:

-

4-methyl-1-naphthylamine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, 48% in water)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-methyl-1-naphthylamine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Fluoroboric acid is then slowly added to the solution, which typically results in the precipitation of the diazonium tetrafluoroborate salt.

-

The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

The dried diazonium salt is then gently heated in a suitable apparatus until the decomposition ceases.

-

The resulting crude 1-fluoro-4-methylnaphthalene is purified by steam distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination. A procedure for a structurally similar compound, 4-bromo-1-methylnaphthalene, involves refluxing with N-bromosuccinimide (NBS) and a radical initiator in carbon tetrachloride.

Materials:

-

1-fluoro-4-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent such as (trifluoromethyl)benzene.

-

Sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

A solution of 1-fluoro-4-methylnaphthalene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

-

N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (or BPO) are added to the solution.

-

The mixture is heated to reflux and the reaction is monitored by TLC or GC. The reaction is typically complete within a few hours.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with a saturated sodium sulfite solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1-fluoro-4-methylnaphthalene | C₁₁H₉F | 160.19 | Colorless liquid or low melting solid | - |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | White solid | 175-178 |

| This compound | C₁₁H₈BrF | 239.09 | Solid | 31.0-37.0[1] |

Mass Spectrometry Data for this compound:

| Parameter | Value | Source |

| Calculated m/z | 239.978 | [2] |

| Found m/z | 239.978 | [2] |

| Monoisotopic Mass | 237.97934 Da | [3] |

Signaling Pathways and Workflows

The benzylic bromination proceeds via a radical chain mechanism, which is illustrated below.

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoronaphthalene: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(bromomethyl)-4-fluoronaphthalene, a fluorinated naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.

Core Chemical Properties

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold. The presence of the fluorine atom can significantly influence the molecule's physicochemical and biological properties, making it an attractive building block in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, estimated values based on structurally similar compounds are provided and noted.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₈BrF | - |

| Molecular Weight | 239.09 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on analogs |

| Melting Point | 52 - 58 °C | Estimated based on 1-(bromomethyl)naphthalene (52-56 °C) and the influence of fluorination. |

| Boiling Point | > 200 °C at 100 mmHg | Estimated based on 1-(bromomethyl)naphthalene (213 °C at 100 mmHg).[1] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform). Limited solubility in water. | Predicted based on analogs.[2] |

Synthesis and Reactivity

The primary synthetic route to this compound is the radical bromination of the corresponding methylnaphthalene. The bromomethyl group is a versatile handle for a variety of nucleophilic substitution reactions.

Synthesis of this compound

The most common method for the synthesis of this compound is the free-radical bromination of 1-fluoro-4-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the well-established Wohl-Ziegler bromination reaction.[3]

-

Reaction Setup: A solution of 1-fluoro-4-methylnaphthalene in a dry, non-polar solvent (e.g., carbon tetrachloride or benzene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, 0.02-0.05 equivalents) are added to the solution.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats at the surface.[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure this compound.

Reactivity Profile

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack, making the compound an excellent precursor for a wide range of derivatives.

Caption: General reactivity as a synthetic intermediate.

Common nucleophiles that can be employed include:

-

Cyanide (e.g., NaCN): To form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Azide (e.g., NaN₃): To introduce an azido group, a precursor for amines via reduction or for the construction of triazoles via "click" chemistry.

-

Alkoxides (e.g., NaOR): To form ethers.

-

Carboxylates (e.g., RCO₂Na): To form esters.

-

Amines (RNH₂): To form secondary amines.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) | Notes |

| ¹H | ~4.9 | s | Benzylic protons (-CH₂Br). |

| 7.0 - 8.2 | m | Aromatic protons. The fluorine atom will induce additional splitting (²JHF, ³JHF, ⁴JHF). | |

| ¹³C | ~30 | - | Benzylic carbon (-CH₂Br). |

| 110 - 160 | - | Aromatic carbons. The carbon directly attached to the fluorine will show a large ¹JCF coupling constant. Other aromatic carbons will exhibit smaller ²JCF, ³JCF, and ⁴JCF couplings. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium to strong |

| ~1250 | C-F stretch | Strong |

| ~650 | C-Br stretch | Medium to strong |

Mass Spectrometry (MS)

| Feature | Expected Observation |

| Molecular Ion (M⁺) | A pair of peaks at m/z 238 and 240 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| Major Fragmentation | Loss of a bromine radical (•Br) to give a fragment at m/z 159. |

Applications in Drug Development

Naphthalene-based scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to interact with biological targets.[4] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated naphthalenes valuable in drug design.[5]

This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows for the facile introduction of various pharmacophores and functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Caption: Role in drug discovery workflow.

Safety and Handling

As with other benzylic bromides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like 1-(bromomethyl)naphthalene.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for 1-(Bromomethyl)-4-fluoronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and databases has yielded no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for the target compound, 1-(bromomethyl)-4-fluoronaphthalene. This guide provides a summary of available data for structurally related compounds to serve as a reference point for researchers. Additionally, a plausible synthetic route and general characterization protocols are proposed.

Section 1: Spectroscopic Data of Related Compounds

To aid in the characterization of this compound, spectroscopic data for three closely related compounds are presented below. These compounds are 1-(bromomethyl)naphthalene, 1-bromo-4-fluoronaphthalene, and 1-fluoronaphthalene.

Spectroscopic Data for 1-(Bromomethyl)naphthalene

Table 1: ¹H NMR Data for 1-(Bromomethyl)naphthalene [1]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.14 | d | 8.4 | Aromatic H |

| 7.86 | d | 8.1 | Aromatic H |

| 7.81 | d | 8.4 | Aromatic H |

| 7.59 | t | 6.8 | Aromatic H |

| 7.51 | m | - | Aromatic H |

| 7.38 | t | 7.1 | Aromatic H |

| 4.93 | s | - | -CH₂Br |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: ¹³C NMR Data for 1-(Bromomethyl)naphthalene [2][3]

| Chemical Shift (ppm) |

| 133.6 |

| 131.7 |

| 128.1 |

| 127.7 |

| 127.6 |

| 127.2 |

| 126.8 |

| 125.8 |

| 124.9 |

| 124.0 |

| 33.5 |

| Solvent: CDCl₃ |

Table 3: IR and Mass Spectrometry Data for 1-(Bromomethyl)naphthalene [3]

| Spectroscopic Technique | Key Peaks/Values |

| IR (Mull) | Data available from Sigma-Aldrich |

| Mass Spectrometry | Molecular Weight: 221.09 g/mol |

Spectroscopic Data for 1-Fluoronaphthalene

Table 4: ¹H NMR Data for 1-Fluoronaphthalene [4]

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.09 | m | - | Aromatic H |

| 7.80 | d | - | Aromatic H |

| 7.56 | m | - | Aromatic H |

| 7.48 | m | - | Aromatic H |

| 7.33 | m | 5.4 (JF-H) | Aromatic H |

| 7.10 | dd | 10.7 (JF-H), 7.7 | Aromatic H |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 5: ¹³C NMR Data for 1-Fluoronaphthalene [5]

| Chemical Shift (ppm) |

| 159.9 (d, J=253 Hz) |

| 134.6 (d, J=5 Hz) |

| 128.6 |

| 126.9 (d, J=9 Hz) |

| 126.3 (d, J=4 Hz) |

| 125.1 |

| 124.2 (d, J=15 Hz) |

| 121.2 (d, J=2 Hz) |

| 113.1 (d, J=5 Hz) |

| 108.9 (d, J=19 Hz) |

| Solvent: Not specified |

Table 6: IR and Mass Spectrometry Data for 1-Fluoronaphthalene [5]

| Spectroscopic Technique | Key Peaks/Values |

| IR (Neat) | Data available from Aldrich Chemical Company |

| Mass Spectrometry | Molecular Ion (m/z): 146 |

Section 2: Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound is via the radical bromination of 4-fluoro-1-methylnaphthalene. This precursor can be synthesized from 4-fluoro-1-aminonaphthalene.

Caption: Proposed two-step synthesis of the target compound.

Section 3: Experimental Protocols

Synthesis of 4-Fluoro-1-methylnaphthalene (Hypothetical)

This protocol is adapted from known procedures for similar transformations.

-

Diazotization of 4-Fluoro-1-aminonaphthalene: 4-Fluoro-1-aminonaphthalene is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction.

-

Methylation: The diazonium salt solution is then treated with a suitable methylating agent, potentially through a copper-catalyzed reaction, to introduce the methyl group at the 1-position.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Hypothetical)[6]

This protocol is based on standard radical bromination methods.

-

Reaction Setup: 4-Fluoro-1-methylnaphthalene is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask. N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is introduced.

-

Reaction Conditions: The mixture is heated to reflux under illumination with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

General Spectroscopic Characterization Workflow

The following workflow outlines the general steps for the spectroscopic analysis of a newly synthesized compound.

Caption: Workflow for spectroscopic analysis of a synthesized compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

3.3.2 Mass Spectrometry (MS) The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer. Depending on the compound's properties, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

3.3.3 Infrared (IR) Spectroscopy The functional groups present in the molecule are identified by acquiring an IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

References

- 1. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted NMR Spectrum of 1-(Bromomethyl)-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(bromomethyl)-4-fluoronaphthalene. These predictions are based on established NMR prediction engines that utilize extensive databases of known chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~4.95 | s | 2H | - | H-1' (CH₂Br) |

| ~7.20 | dd | 1H | ~8.5, 4.5 | H-3 |

| ~7.50-7.65 | m | 2H | - | H-6, H-7 |

| ~7.80 | d | 1H | ~8.5 | H-2 |

| ~8.05 | d | 1H | ~8.0 | H-5 |

| ~8.15 | d | 1H | ~8.0 | H-8 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~30.0 | C-1' (CH₂Br) |

| ~109.0 (d, J ≈ 22 Hz) | C-3 |

| ~122.0 (d, J ≈ 5 Hz) | C-2 |

| ~124.0 | C-8 |

| ~125.0 (d, J ≈ 15 Hz) | C-4a |

| ~126.0 | C-5 |

| ~127.0 | C-7 |

| ~129.0 | C-6 |

| ~131.0 (d, J ≈ 5 Hz) | C-8a |

| ~133.0 | C-1 |

| ~158.0 (d, J ≈ 250 Hz) | C-4 |

Experimental Protocols

As this guide is based on predicted data, a detailed experimental protocol for the specific acquisition of the NMR spectrum of this compound cannot be provided. However, a general methodology for acquiring high-quality NMR data for similar aromatic compounds is outlined below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants of the signals.

Mandatory Visualizations

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering.

NMR Spectrum Prediction Workflow

Caption: Workflow for the prediction of the NMR spectrum.

Mass Spectrometry of 1-(Bromomethyl)-4-fluoronaphthalene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-(bromomethyl)-4-fluoronaphthalene, tailored for researchers, scientists, and drug development professionals. The document outlines predicted fragmentation patterns, experimental protocols, and visual workflows to facilitate a deeper understanding of the molecule's behavior under mass spectrometric analysis.

Predicted Mass Spectral Data

The mass spectral analysis of this compound is anticipated to yield several key fragments under electron ionization (EI), a common technique for the analysis of such organic compounds. EI is considered a hard ionization method, often resulting in extensive fragmentation that provides valuable structural information.[1][2] The predicted quantitative data, including the mass-to-charge ratio (m/z) and the proposed ionic species, are summarized in the table below.

| m/z (Predicted) | Proposed Ionic Species | Formula | Notes |

| 238/240 | [C₁₁H₈BrF]⁺ | C₁₁H₈⁷⁹BrF / C₁₁H₈⁸¹BrF | Molecular ion peak, showing the characteristic isotopic pattern for bromine. |

| 159 | [C₁₁H₈F]⁺ | C₁₁H₈F | Loss of the bromine radical (•Br). This is a common fragmentation pathway for brominated compounds. |

| 146 | [C₁₀H₇F]⁺ | C₁₀H₇F | Loss of the bromomethyl radical (•CH₂Br). |

| 145 | [C₁₀H₆F]⁺ | C₁₀H₆F | Loss of a hydrogen atom from the [C₁₀H₇F]⁺ fragment. |

| 128 | [C₁₀H₈]⁺ | C₁₀H₈ | Loss of HF from the [C₁₁H₈F]⁺ fragment, corresponding to the stable naphthalene cation. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through a series of characteristic steps. The initial ionization event forms the molecular ion, which then undergoes cleavage of the weakest bonds to produce stable fragment ions. The predicted pathway is visualized in the following diagram.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

3.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

3.2. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

3.3. GC Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

3.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)[1]

-

Electron Energy: 70 eV[2]

-

Ion Source Temperature: 230°C[3]

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

-

Scan Speed: 1562 amu/s

3.5. Data Analysis The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak will be extracted and analyzed for the molecular ion and characteristic fragment ions.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted in the diagram below. This workflow outlines the key stages from sample preparation to data interpretation.

Caption: General experimental workflow for GC-MS analysis.

References

Technical Guide: 1-(Bromomethyl)-4-fluoronaphthalene

CAS Number: 6905-05-1

Introduction

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-fluoronaphthalene, a halogenated aromatic hydrocarbon of interest to researchers in organic synthesis, medicinal chemistry, and materials science. Due to its reactive bromomethyl group, this compound serves as a versatile intermediate for the introduction of the 4-fluoro-1-naphthylmethyl moiety into a variety of molecular scaffolds. This guide summarizes the available data on its synthesis, properties, and potential applications, with a focus on providing practical information for laboratory professionals.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in publicly available literature, indicating it may be a specialized or novel reagent. However, the following information has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 6905-05-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈BrF | |

| Molecular Weight | 239.09 g/mol | |

| Elemental Analysis | C, 55.21%; H, 3.37% (Calculated) C, 55.51%; H, 3.32% (Found) | [5] |

| Physical Appearance | Not specified (likely a solid) | |

| Solubility | Expected to be soluble in common organic solvents. | |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Density | No data available | [3] |

Synthesis

The synthesis of this compound can be achieved via the radical bromination of 1-fluoro-4-methylnaphthalene. A general and reliable method for this type of transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.

Synthetic Workflow

Caption: Figure 1: General synthetic scheme.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the established synthesis of similar bromomethylnaphthalene derivatives[6]. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

1-Fluoro-4-methylnaphthalene

-

N-Bromosuccinimide (NBS), recrystallized

-

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of succinimide, which will float on the surface of the solvent[6].

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound.

Reactivity and Potential Applications

The primary utility of this compound in organic synthesis stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-1-naphthylmethyl group into various molecules.

Potential Reactions and Logical Relationships

Caption: Figure 2: Potential nucleophilic substitutions.

This reactivity makes this compound a valuable building block for:

-

Drug Development: The naphthalene core is a privileged scaffold in medicinal chemistry, and fluorination can enhance metabolic stability and binding affinity[7]. This reagent allows for the incorporation of a fluorinated naphthalene moiety into potential therapeutic agents.

-

Materials Science: Naphthalene-based structures are of interest for the development of organic electronic materials. The ability to functionalize this core structure is key to tuning the electronic and photophysical properties of new materials.

-

Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of complex molecular architectures where the 4-fluoro-1-naphthylmethyl group is a key structural component.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity of this compound. However, halogenated naphthalene derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties[7][8]. The introduction of a fluorine atom can significantly modulate the biological profile of a molecule. Therefore, derivatives of this compound may be of interest for biological screening.

Safety Information

A comprehensive safety data sheet is not widely available. As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

References

- 1. 6905-05-1(this compound) | Kuujia.com [fr.kuujia.com]

- 2. echemi.com [echemi.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 83) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 1-(Bromomethyl)-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a fluorinated naphthalene core, makes it a valuable building block for the introduction of the fluoronaphthyl moiety into more complex molecules. This guide provides a summary of its known and predicted physical properties, a plausible experimental protocol for its synthesis and characterization, and logical workflows for its handling and analysis.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be identified and predicted based on available database entries and comparison with closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrF | PubChemLite[1] |

| Molecular Weight | 239.09 g/mol | Calculated |

| Monoisotopic Mass | 237.97934 Da | PubChemLite[1] |

| CAS Number | 6905-05-1 | Elex Biotech LLC[2] |

| Appearance | Solid (predicted) | Elex Biotech LLC[2] |

| Predicted XlogP | 3.8 | PubChemLite[1] |

| Storage Temperature | 2-8°C, under inert atmosphere | Elex Biotech LLC[2] |

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values are predicted for various adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 238.98662 | 143.1 |

| [M+Na]⁺ | 260.96856 | 155.9 |

| [M-H]⁻ | 236.97206 | 149.3 |

| [M+NH₄]⁺ | 256.01316 | 165.8 |

| [M+K]⁺ | 276.94250 | 144.0 |

| [M+H-H₂O]⁺ | 220.97660 | 142.9 |

| [M+HCOO]⁻ | 282.97754 | 163.4 |

| [M+CH₃COO]⁻ | 296.99319 | 158.5 |

| Data sourced from PubChemLite.[1] |

Comparative Analysis with Structural Analogs

To estimate the physical properties of this compound, it is useful to compare it with its structural analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-4-fluoronaphthalene | 341-41-3 | C₁₀H₆BrF | 225.06 | 35-38 | Not available |

| 1-(Bromomethyl)naphthalene | 3163-27-7 | C₁₁H₉Br | 221.10 | 52-56 | 213 (at 100 mmHg) |

| Data sourced from Sigma-Aldrich and Chem-Impex.[3] |

The introduction of a fluorine atom in 1-bromo-4-fluoronaphthalene lowers the melting point compared to 1-(bromomethyl)naphthalene. It is plausible that this compound will have a melting point in a similar range to these analogs.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via the radical bromination of 1-fluoro-4-methylnaphthalene. This method is adapted from established procedures for the benzylic bromination of methylnaphthalenes.[4]

Reaction:

1-fluoro-4-methylnaphthalene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> this compound + Succinimide

Materials and Reagents:

-

1-fluoro-4-methylnaphthalene

-

N-Bromosuccinimide (NBS), recrystallized from water

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methylnaphthalene (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol or hexane.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the bromomethyl group (singlet around 4.5-5.0 ppm) and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Melting Point Analysis: To determine the melting point range of the purified solid.

Diagrams

References

1-(Bromomethyl)-4-fluoronaphthalene: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is based on data from structurally similar compounds and established best practices for handling hazardous chemicals. It is not a substitute for a formal risk assessment and the user's own standard operating procedures. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use.

Executive Summary

1-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to its structural alerts—a bromomethyl group and a fluorinated naphthalene core—it is predicted to be a hazardous substance requiring stringent safety and handling protocols. This guide provides a comprehensive overview of the known and anticipated hazards, detailed procedures for safe handling, storage, and disposal, and emergency response protocols for exposures and spills. All personnel handling this compound must be thoroughly trained in these procedures and equipped with the appropriate personal protective equipment.

Hazard Identification and Classification

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.

-

Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory Sensitization: May cause respiratory irritation.

The presence of the bromomethyl group suggests that this compound is likely a lachrymator, causing irritation and tearing of the eyes.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and estimations based on similar compounds.

| Property | Value |

| Molecular Formula | C₁₁H₈BrF |

| Appearance | Solid (predicted) |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Must be worn in combination to protect against splashes. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. |

| Body | Chemical-resistant lab coat or apron | To be worn over personal clothing. |

| Respiratory | NIOSH-approved respirator | Required when handling the solid outside of a certified chemical fume hood. |

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Experimental Protocols

General Handling of Solid this compound

Objective: To safely handle and weigh the solid compound.

Methodology:

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE as specified in Section 4.

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound from its storage container to the weigh boat using a clean spatula.

-

Record the weight and promptly close the storage container.

-

Transfer the weighed solid to the reaction vessel within the fume hood.

-

Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

Spill Cleanup Protocol for Solid Material

Objective: To safely clean up a minor spill of solid this compound.

Methodology:

-

Alert personnel in the immediate area and restrict access.

-

If the spill is outside a fume hood, evacuate the area and contact emergency services.

-

For minor spills within a fume hood, ensure you are wearing the appropriate PPE.

-

Gently cover the spill with an inert absorbent material, such as vermiculite or sand, taking care not to create dust.[1]

-

Using a plastic scoop, carefully transfer the absorbent mixture into a labeled, sealable hazardous waste container.[1]

-

Wipe the spill area with a wet paper towel to remove any remaining residue.[1]

-

Place the used paper towels into the hazardous waste container.

-

Decontaminate all tools used in the cleanup process.[1]

-

Seal the waste container and arrange for proper disposal.

Decontamination Protocol

Objective: To decontaminate laboratory surfaces and equipment after handling this compound.

Methodology:

-

Wear appropriate PPE throughout the decontamination process.

-

For glassware and equipment, rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect the solvent rinse as hazardous waste.

-

Wash the rinsed equipment with soap and water.[2]

-

For work surfaces within the fume hood, wipe down with a cloth or paper towel soaked in a decontamination solution (e.g., a suitable solvent followed by soap and water).[2]

-

Dispose of all contaminated cleaning materials as hazardous waste.[2]

Emergency Procedures

First Aid Measures

The following table outlines the immediate first aid response to an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Solid Waste: Collect in a labeled, sealed container.

-

Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Relationships in Emergency Response

The following diagram illustrates the decision-making process in the event of an emergency involving this compound.

References

The Reactivity of the Bromomethyl Group in 1-(Bromomethyl)-4-fluoronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of the bromomethyl group in 1-(bromomethyl)-4-fluoronaphthalene. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, owing to the versatile reactivity of the benzylic bromide and the influence of the fluorine substituent on the naphthalene core. This document details the synthetic routes to this compound and explores the key reactions of the bromomethyl moiety, including nucleophilic substitution, oxidation to the corresponding aldehyde, and its conversion to a phosphonium salt for subsequent Wittig reactions. Detailed experimental protocols, based on analogous transformations, are provided to facilitate its practical application in a research setting.

Introduction

The strategic incorporation of fluorinated naphthalene scaffolds is a prominent theme in modern medicinal chemistry. The fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The naphthalene moiety provides a rigid, aromatic core that is present in numerous biologically active compounds. This compound serves as a key building block, enabling the introduction of this desirable structural motif into a wide range of molecules. The high reactivity of the bromomethyl group, characteristic of a benzylic halide, allows for a variety of chemical transformations, making it a versatile precursor for drug discovery and materials science.

Synthesis of this compound

The precursor, 1-fluoro-4-methylnaphthalene, can be synthesized through several established methods in naphthalene chemistry. A plausible route starts from 1-naphthylamine, which can be converted to 1-fluoronaphthalene via a diazotization reaction followed by a Schiemann reaction. Subsequent Friedel-Crafts acylation and reduction would yield 1-fluoro-4-methylnaphthalene.

The final bromination step is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or cyclohexane.[1]

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Bromomethyl)-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anticipated electrophilic aromatic substitution (EAS) reactions on 1-(bromomethyl)-4-fluoronaphthalene. Due to the absence of specific experimental literature for this substrate, this document leverages established principles of physical organic chemistry to predict reactivity and regioselectivity. It is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound.

Theoretical Analysis of Reactivity and Regioselectivity

The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the existing fluoro and bromomethyl substituents, as well as the inherent reactivity of the naphthalene core. Naphthalene is generally more reactive towards electrophiles than benzene, with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) during α-attack, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic.[1]

In this compound, positions 1 and 4 are already substituted. The remaining available positions for substitution are C2, C3, C5, C6, C7, and C8. Since both substituents are on the same ring, electrophilic attack is expected to occur on this activated ring rather than the unsubstituted ring.

Directing Effects of Substituents

-

4-Fluoro Group: The fluorine atom is an electronegative element and thus exerts a deactivating inductive effect (-I), withdrawing electron density from the ring and making it less reactive towards electrophiles. However, it also possesses lone pairs of electrons that can be donated to the aromatic system via a resonance effect (+M). This +M effect directs incoming electrophiles to the ortho and para positions. For the 4-fluoro substituent, the para position is C1 (occupied), and the ortho positions are C3 and C5.

-

1-(Bromomethyl) Group (-CH₂Br): The bromomethyl group is primarily a weak deactivator. The methylene (-CH₂) linker is weakly activating via hyperconjugation and induction, but the highly electronegative bromine atom exerts a strong deactivating inductive effect (-I). Overall, the group is considered a deactivating, ortho,para-director. The para position to the C1 substituent is C4 (occupied), and the ortho positions are C2 and C8.

The interplay of these directing effects is visualized in the diagram below.

Predicted Regioselectivity

The electrophile will attack one of the activated positions: C2, C3, C5, or C8. The final product distribution will be determined by a combination of electronic and steric factors.

-

Electronic Factors: Both substituents are deactivating. The fluoro group's +M effect is generally stronger than the directing effect of a haloalkyl group. This would suggest a preference for substitution at positions activated by the fluorine (C3 and C5).

-

Steric Hindrance: Steric hindrance is a critical factor in naphthalene chemistry.

-

C8: This position is subject to significant steric hindrance from the peri-substituent at C1 (-CH₂Br). Electrophilic attack at C8 is therefore considered highly unlikely.[2]

-

C5: This position is ortho to the fluoro group but also experiences some steric hindrance from the peri-hydrogen at C4.

-

C2 & C3: These positions are relatively unhindered.

-

Considering the combined effects, substitution is most likely to occur at the C5 position, followed by the C2 and C3 positions. The C5 position is electronically favored due to activation by the ortho-fluoro group, and while it has some steric hindrance, it is generally less pronounced than the peri-interaction at C8. Attack at C2 (ortho to -CH₂Br) and C3 (ortho to -F) are also plausible, with the relative yields depending on the specific electrophile and reaction conditions. For very bulky electrophiles, attack at the less hindered C2 and C3 positions might be favored over C5.

The logical workflow for this predictive analysis is outlined in the following diagram.

Data Presentation: Predicted Reaction Outcomes

The following tables summarize the predicted outcomes for common electrophilic aromatic substitution reactions on this compound. Disclaimer: This data is predictive and based on theoretical principles. Actual experimental results may vary.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitration | NO₂⁺ | 1-(Bromomethyl)-4-fluoro-5-nitronaphthalene | 1-(Bromomethyl)-4-fluoro-2-nitronaphthalene, 1-(Bromomethyl)-4-fluoro-3-nitronaphthalene |

| Bromination | Br⁺ | 5-Bromo-1-(bromomethyl)-4-fluoronaphthalene | 2-Bromo-1-(bromomethyl)-4-fluoronaphthalene, 3-Bromo-1-(bromomethyl)-4-fluoronaphthalene |

| Friedel-Crafts Acylation | RCO⁺ | 1-Acetyl-5-(bromomethyl)-8-fluoronaphthalene | 1-Acetyl-6-(bromomethyl)-5-fluoronaphthalene, 1-Acetyl-7-(bromomethyl)-8-fluoronaphthalene |

Table 2: Representative Reaction Conditions for Electrophilic Aromatic Substitution on Naphthalene Derivatives

| Reaction | Reagents | Catalyst | Solvent | Temperature (°C) |

| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | Acetic Acid | 20-50 |

| Bromination | Br₂ | FeBr₃ (or none) | CCl₄ or CH₂Cl₂ | 0-25 |

| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | CS₂ or Nitrobenzene | 0-25 |

Experimental Protocols

The following are generalized, representative protocols for key electrophilic substitution reactions. These should be adapted and optimized for the specific substrate, this compound, with appropriate safety precautions.

Protocol for Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution to 10-15°C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred naphthalene solution, ensuring the internal temperature does not exceed 20°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the purified nitronaphthalene derivatives.

Protocol for Bromination

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask protected from light.

-

Reaction: To the stirred solution, add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The red-brown color of bromine should disappear as it is consumed.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric brominated products.

Protocol for Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent like carbon disulfide or nitrobenzene. Cool the suspension to 0°C.

-

Formation of Acylium Ion: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

-

Reaction: Add a solution of this compound (1.0 eq) in the same dry solvent dropwise, maintaining the temperature at 0°C.

-

Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting ketone by column chromatography or recrystallization.

References

Fluoronaphthalene Derivatives: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the naphthalene scaffold has unlocked a versatile class of molecules with significant potential across diverse research fields. Fluoronaphthalene derivatives are increasingly utilized in medicinal chemistry, as advanced fluorescent probes, and in the development of high-performance materials. Their unique properties, stemming from the high electronegativity and small size of the fluorine atom, allow for the fine-tuning of electronic characteristics, metabolic stability, and photophysical behavior. This technical guide provides an in-depth overview of the core applications of fluoronaphthalene derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying principles.

Applications in Medicinal Chemistry

The introduction of fluorine into naphthalene-based molecules is a well-established strategy in drug discovery to enhance pharmacological properties. Fluorine substitution can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

Anticancer Agents

Several studies have explored the anticancer potential of fluoronaphthalene derivatives. The cytotoxic activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalen-1-yloxyacetamide Derivatives | MCF-7 (Breast Cancer) | 2.33 - 51.80 | [1] |

| Naphthalene-1,4-dione Analogues | HEC1A (Endometrial Cancer) | ~1.0 - 10.22 | [2][3] |

| Naphthalimide Derivatives | Various | Varies | [4] |

Kinase Inhibitors

Fluoronaphthalene moieties have been incorporated into kinase inhibitors, which are crucial in cancer therapy and the study of cell signaling. For instance, a fluorinated Positron Emission Tomography (PET) probe has been developed to target the activated p38α Mitogen-Activated Protein Kinase (MAPK), a key player in inflammation and tumor growth.[5]

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene ring system, combined with the modulating effects of fluorine substitution, makes these derivatives excellent candidates for the development of fluorescent probes for bioimaging and sensing applications. Naphthalene-based probes are known for their high quantum yields and photostability.[6]

Ion and Small Molecule Detection

Fluoronaphthalene derivatives have been designed to selectively detect various ions and small molecules. These probes often exhibit a change in their fluorescence properties upon binding to the target analyte, enabling its quantification.

| Probe Type | Analyte | Detection Limit | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| 1-Hydroxy-2,4-diformylnaphthalene-based probe | Sulfite/Bisulfite | 9.93 nM | 576 | 605 | Not Reported | [7] |

| Naphthalene-based sensor | Al³⁺ | 1.0 x 10⁻⁷ M | Not Reported | Not Reported | Not Reported | [8] |

| Prodan-derived 2-Naphthylamine | LCK Kinase | Not Reported | ~360 | ~450 (unbound), ~420 (bound) | Not Reported | [9] |

| Naphthalene | General | Not Reported | 311 | 322 | Not Reported | [10] |

Live-Cell Imaging

The ability to visualize dynamic processes within living cells is crucial for understanding cellular function. Fluoronaphthalene-based probes, due to their photostability and potential for cell permeability, are valuable tools for live-cell imaging.

Applications in Materials Science

The unique electronic properties of fluoronaphthalene derivatives have led to their investigation in the field of materials science, particularly in the development of organic electronics.

Organic and Perovskite Solar Cells

Fluorinated naphthalene diimides and other derivatives have been successfully employed as electron transport materials or additives in organic and perovskite solar cells, contributing to high power conversion efficiencies (PCE).

| Device Type | Fluoronaphthalene Derivative | Role | Power Conversion Efficiency (%) | Reference |

| Perovskite Solar Cells | Fluorinated Naphthalene Diimides | Electron Transport Material | > 23% | [11] |

| Organic Solar Cells | Fluorinated Solid Additives | Additive | 16.5% |

Experimental Protocols

Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride

This protocol describes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Materials:

-

1-Bromo-7-fluoronaphthalene

-

1-Boc-piperazine

-

Sodium tert-butoxide

-

Toluene

-

1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl₂)

-

4 M HCl in dioxane

-

Ethanol

Procedure:

-

To a solution of 1-bromo-7-fluoronaphthalene (1.0 eq) and 1-Boc-piperazine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq).

-

Degas the mixture with nitrogen for 15 minutes.

-

Add Pd(dppf)Cl₂ (0.02 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite.

-

Wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

-

Dissolve the crude product in a minimal amount of ethanol.

-

Add 4 M HCl in dioxane (excess) and stir at room temperature for 1 hour.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the solid from ethanol to yield 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride as a white solid.

General Workflow for Live-Cell Imaging

This protocol outlines the general steps for using a fluoronaphthalene-based probe for cellular imaging.

Materials:

-

Live cells cultured on a suitable imaging dish or slide

-

Fluoronaphthalene-based probe stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on an imaging-compatible vessel and allow them to adhere and grow to the desired confluency.

-

Probe Loading: Dilute the fluoronaphthalene probe stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells with the probe for a specific duration (optimized for each probe and cell type) at 37 °C in a CO₂ incubator.

-

Washing (Optional): For some probes, it may be necessary to wash the cells with pre-warmed PBS or fresh medium to remove excess unbound probe and reduce background fluorescence.

-

Imaging: Mount the imaging dish on the fluorescence microscope.

-

Excite the sample with the appropriate wavelength of light and capture the emission using a suitable filter set.

-

Acquire images at different time points to observe dynamic cellular processes.

Visualizations

The following diagrams illustrate key concepts related to the application of fluoronaphthalene derivatives.

Caption: Synthetic workflow for a fluoronaphthalene derivative.

Caption: General workflow for cellular imaging applications.

Caption: Key structural features influencing anticancer activity.

Caption: Inhibition of the p38α MAPK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Substituted Bromomethylnaphthalenes: Synthesis, Properties, and Applications in Research and Development

Introduction

Substituted bromomethylnaphthalenes are a class of aromatic compounds characterized by a naphthalene core functionalized with a reactive bromomethyl (-CH₂Br) group. This functional group makes them highly valuable as versatile intermediates in organic synthesis.[1][2] The naphthalene scaffold itself is a key structural motif in numerous biologically active molecules, and its derivatives have been extensively explored for applications in various pathophysiological conditions, including cancer, microbial infections, and inflammation.[3] Consequently, bromomethylnaphthalenes serve as critical building blocks for the synthesis of novel pharmaceuticals, agrochemicals, dyes, and advanced materials for organic electronics.[1][4] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of substituted bromomethylnaphthalenes, with a particular focus on their role in medicinal chemistry and drug development.

Synthesis of Bromomethylnaphthalenes

The most common method for synthesizing bromomethylnaphthalenes is through the radical bromination of the corresponding methylnaphthalene precursors. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1]

General Synthesis Workflow

The general workflow involves the selective bromination of a methyl group on the naphthalene ring, yielding the reactive bromomethylnaphthalene. This intermediate can then undergo various substitution or coupling reactions to produce a diverse range of derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(Bromomethyl)naphthalene [5]

This procedure details the synthesis of 1-(bromomethyl)naphthalene from 1-methylnaphthalene using N-bromosuccinimide (NBS) and azo-bis-isobutyronitrile (AIBN) as a radical initiator.

-

Preparation: Dissolve 0.1 mole of dry 1-methylnaphthalene in 100 ml of carbon tetrachloride (dried over phosphorus pentoxide).

-

Addition of Reagents: Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of AIBN to the mixture.

-

Reaction: Gently boil the mixture under reflux. The reaction initiation is indicated by more vigorous boiling due to exothermic heat evolution. Apply cooling as needed, but ensure the reaction does not stop. The reaction is complete when the denser NBS is consumed and converted to succinimide, which floats on the surface. Continue boiling for a few more hours to ensure completion.

-

Workup: After cooling, filter off the succinimide and wash it with a small amount of carbon tetrachloride.

-

Isolation: Combine the filtrates and distill off the carbon tetrachloride under vacuum.

-

Purification: Allow the residue to crystallize in a refrigerator. Filter the crystals and recrystallize from ethanol to yield pure 1-(bromomethyl)naphthalene.

Protocol 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene [6]

This multi-step, metal-free synthesis provides a more complex substituted bromomethylnaphthalene.

-

Step 1: Birch Reduction: Naphthalene is selectively reduced at the 1,4-positions to yield 1,4-dihydronaphthalene.[6]

-

Step 2: Dichlorocyclopropanation: 1,4-dihydronaphthalene reacts with dichlorocarbene (generated in situ from chloroform and potassium tert-butoxide) to give a dichlorocyclopropane derivative.[6]

-

Step 3: Formation of Naphthocyclopropene: The dichlorocyclopropane derivative is treated with potassium tert-butoxide to form the key intermediate, 1H-cyclopropa[b]naphthalene.[6]

-

Step 4: Brominative Ring-Opening: The cyclopropane ring of the intermediate is opened via bromination with molecular bromine (Br₂) to afford the final product, 2-bromo-3-(bromomethyl)naphthalene.[6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of bromomethylnaphthalenes are essential for their handling, storage, and application in synthesis.

| Property | 1-(Bromomethyl)naphthalene | 2-(Bromomethyl)naphthalene |

| CAS Number | 3163-27-7[7] | 939-26-4[8] |

| Molecular Formula | C₁₁H₉Br[7] | C₁₁H₉Br[9] |

| Molecular Weight | 221.09 g/mol [7] | 221.09 g/mol [8] |

| Appearance | Crystalline Solid | White to off-white solid[10] / Fine Crystalline Powder[11] |

| Melting Point | 53 °C[5] | 51-54 °C[8] |

| Boiling Point | 175 °C / 10 mmHg[5] | 213 °C / 100 mmHg[8] |

| Solubility | Soluble in ethanol, carbon tetrachloride[5] | Soluble in chloroform; reacts with water[9][11] |

Table 1: Physicochemical Properties of Monosubstituted Bromomethylnaphthalenes.

| Compound | Reagents | Yield (%) | Reference |

| 1-(Bromomethyl)naphthalene | 1-Methylnaphthalene, NBS, AIBN | 60% | [5] |

| 2-(Bromomethyl)naphthalene | 2-Hydroxymethylnaphthalene, Pyridine, PBr₃ | 98% | [4] |

| 2-(Bromomethyl)naphthalene | Methylnaphthalene, N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide, Benzoyl peroxide | 92% | [4] |

| 2-Bromo-3-(bromomethyl)naphthalene | 2-Bromo-3-methylnaphthalene, NBS | 97% |

Table 2: Selected Synthesis Yields for Bromomethylnaphthalenes.

For more complex structures, NMR spectroscopy is critical for characterization.

| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | Reference |

| 2-Bromo-3-(bromomethyl)naphthalene | 8.10 (s, 1H), 7.95 (s, 1H), 7.84-7.77 (m, 1H), 7.76-7.67 (m, 1H), 7.59-7.42 (m, 2H), 4.78 (s, 2H) |

Table 3: ¹H NMR Data for 2-Bromo-3-(bromomethyl)naphthalene.

Chemical Reactivity and Synthetic Applications

The presence of the bromomethyl group renders these compounds highly reactive towards nucleophiles, making them excellent alkylating agents.[1] This reactivity is the foundation of their utility as synthetic intermediates.

Key Reaction Pathways

-

Nucleophilic Substitution: They readily react with a wide range of nucleophiles. For instance, reactions with amines yield naphthylmethylamines, while reactions with alcohols or thiols produce the corresponding ethers and thioethers.[1]

-

Coupling Reactions: Bromomethylnaphthalenes can be utilized in various metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, to form new carbon-carbon bonds. This is crucial for constructing extended π-conjugated systems relevant to materials science.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Bromomethyl)naphthalene 96 939-26-4 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-(Bromomethyl)naphthalene | 939-26-4 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1-(Bromomethyl)-4-fluoronaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoronaphthalene is a versatile bifunctional reagent in organic synthesis, offering a reactive benzylic bromide for nucleophilic substitution and a fluorinated naphthalene core. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, making this reagent of particular interest in medicinal chemistry and materials science. These application notes provide an overview of its synthetic utility and detailed protocols for its use.

While this compound is a potent alkylating agent, it is noteworthy that for the synthesis of prominent pharmaceutical ingredients such as Duloxetine, the key intermediate is typically 1-fluoronaphthalene, which undergoes nucleophilic aromatic substitution.[1][2][3][4] This document will cover applications of both this compound as a classical alkylating agent and the related, industrially significant, reactions of 1-fluoronaphthalene.

I. Synthesis of this compound

The synthesis of this compound typically proceeds via the radical bromination of 4-fluoro-1-methylnaphthalene. This reaction is analogous to the bromination of other methylnaphthalenes.

Experimental Protocol: Radical Bromination of 4-fluoro-1-methylnaphthalene

This protocol is adapted from the general procedure for the bromination of methylnaphthalenes.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-1-methylnaphthalene | 160.19 | 16.0 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 0.002 |

| Carbon tetrachloride (CCl4) | 153.82 | 200 mL | - |

Procedure:

-